molecular formula C15H17N3O3 B2861398 N-(2-methoxyethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1208618-14-7

N-(2-methoxyethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2861398
M. Wt: 287.319
InChI Key: ZCAQBLVMIRKKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MEOPA and has been synthesized using different methods.

Scientific Research Applications

Comparative Metabolism in Herbicides

A study focused on the metabolism of chloroacetamide herbicides, including derivatives similar to N-(2-methoxyethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide, in human and rat liver microsomes. The research aimed to understand the metabolic pathways leading to carcinogenic compounds, highlighting the intricate process of converting these substances into DNA-reactive products. This study provides insights into the metabolism of chloroacetamide herbicides, contributing to the understanding of their potential risks and the biological mechanisms involved (Coleman et al., 2000).

Synthesis of Anticancer Drug Intermediates

Another research effort described the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for the anticancer drug dasatinib. The synthesis process involves cyclization and chlorination, demonstrating the compound's role in pharmaceutical development and its contribution to advancing cancer treatment options (Guo Lei-ming, 2012).

Analysis of Amide Derivatives

The study of different spatial orientations of amide derivatives, including those similar to the compound , on anion coordination, provides valuable information on the structural and electronic properties of these molecules. This research contributes to the broader understanding of amide derivatives' interactions and potential applications in material science and molecular engineering (Kalita & Baruah, 2010).

Green Synthesis of Intermediates

Research on the catalytic hydrogenation for the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide highlights the importance of developing environmentally friendly synthesis methods for important intermediates. This study showcases advancements in catalysis and green chemistry, promoting sustainable practices in chemical synthesis (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(2-methoxyethyl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-21-8-7-16-14(19)10-18-11-17-13(9-15(18)20)12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAQBLVMIRKKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=NC(=CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

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